Dehydro Felodipine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

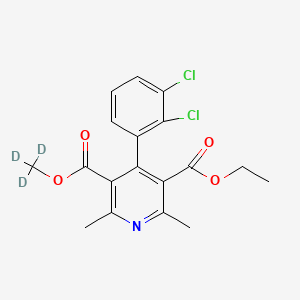

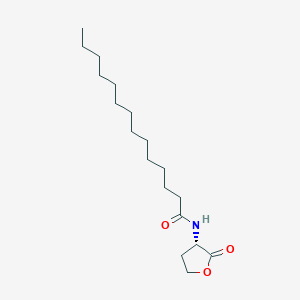

Dehydro Felodipine-d3 is a deuterium-labeled derivative of Dehydro Felodipine . Its molecular formula is C18H14D3Cl2NO4 , and it has a molecular weight of 385.26 g/mol . This compound is commonly used in proteomics research.

Synthesis Analysis

The synthesis of Dehydro Felodipine-d3 involves the incorporation of deuterium isotopes into the Felodipine molecule. This labeling allows researchers to track and quantify the compound during drug development processes .

Molecular Structure Analysis

The molecular structure of Dehydro Felodipine-d3 is closely related to that of Felodipine , a calcium channel blocker used to treat hypertension and angina. The deuterium substitution occurs at specific positions within the molecule, affecting its physicochemical properties and behavior .

Chemical Reactions Analysis

Dehydro Felodipine-d3 may undergo various chemical reactions typical of Felodipine derivatives. These reactions could involve hydrolysis, oxidation, and photolysis. Investigating its reactivity under different conditions is essential for understanding its behavior in biological systems .

Scientific Research Applications

Bioavailability Enhancement

Felodipine is poorly soluble and undergoes extensive hepatic metabolism, leading to poor oral bioavailability (about 15%) which limits its clinical application . However, research has shown that the oral bioavailability of Felodipine can be improved using nanosuspension .

Solid Lipid Nanoparticles (SLNs)

The development of Solid Lipid Nanoparticles (SLNs) loading Felodipine has been explored to improve oral bioavailability . The SLNs showed desired particle characteristics and a spherical appearance .

Effervescent Dispersion Technique

The Effervescent Dispersion Technique has been used to prepare Felodipine-loaded SLNs . This technique might have some advantages over traditional methods .

Pharmacokinetics

Pharmacokinetic results showed that the Felodipine-loaded SLNs presented a 3.17-fold increase in area under the curve (AUC (0-t)) compared with free Felodipine after oral administration in beagle dogs . This indicates that SLNs prepared using the effervescent dispersion technique can improve the bioavailability of lipophilic drugs like Felodipine by enhancement of absorption and reduction of first-pass metabolism .

Proteomics Research

Dehydro Felodipine-d3, as the primary Felodipine labeled metabolite, is used in proteomics research . This field of study is crucial for understanding protein structure and function, which can lead to the development of new therapeutic strategies for various diseases.

Mechanism of Action

Target of Action

Dehydro Felodipine-d3, a deuterium labeled variant of Felodipine , primarily targets vascular smooth muscle cells . The main role of these cells is to control the contraction and relaxation of blood vessels. Felodipine, and by extension Dehydro Felodipine-d3, acts by stabilizing voltage-gated L-type calcium channels in their inactive conformation .

Mode of Action

Dehydro Felodipine-d3 interacts with its targets by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels . This inhibition prevents calcium-dependent myocyte contraction and vasoconstriction . In addition to binding to L-type calcium channels, Felodipine binds to a number of calcium-binding proteins, exhibits competitive antagonism of the mineralocorticoid receptor, inhibits the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, and blocks calcium influx through voltage-gated T-type calcium channels .

Biochemical Pathways

The primary biochemical pathway affected by Dehydro Felodipine-d3 is the calcium signaling pathway. By inhibiting calcium influx in smooth muscle cells, it prevents calcium-dependent myocyte contraction and vasoconstriction . This leads to the relaxation of the blood vessels, reducing blood pressure and improving blood flow.

Pharmacokinetics

Felodipine, the parent compound of Dehydro Felodipine-d3, is known to have low oral bioavailability due to extensive first-pass metabolism . It is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme . The introduction of deuterium in Dehydro Felodipine-d3 is expected to affect its pharmacokinetic and metabolic profiles .

Result of Action

The molecular and cellular effects of Dehydro Felodipine-d3’s action primarily involve the relaxation of vascular smooth muscle cells. This results in vasodilation, or the widening of blood vessels, which in turn leads to a decrease in blood pressure . This makes Dehydro Felodipine-d3 effective in the treatment of conditions like hypertension .

Action Environment

The action, efficacy, and stability of Dehydro Felodipine-d3 can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP3A4 can affect the metabolism and consequently the effectiveness of Dehydro Felodipine-d3 . Additionally, factors such as the patient’s age, liver function, and renal function can also impact the drug’s pharmacokinetics .

properties

IUPAC Name |

3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8H,5H2,1-4H3/i4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQRUBNOOIAHMG-GKOSEXJESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=C(N=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro Felodipine-d3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)

![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/no-structure.png)

![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)

![3-Methyloctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B563319.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)